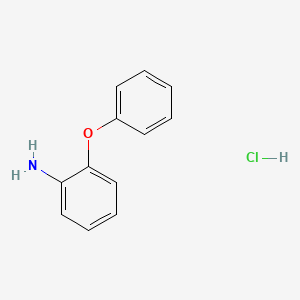

2-Phenoxyaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenoxyaniline hydrochloride is an organic compound with the molecular formula C12H12ClNO. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phenoxyaniline hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-phenoxyaniline with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Agent

2-Phenoxyaniline exhibits significant anti-inflammatory properties by preferentially inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity makes it a valuable candidate for developing anti-inflammatory medications. Research has indicated that derivatives of this compound can effectively reduce inflammation in various models, including the rat foot edema test and the guinea pig erythema test .

Antihypertensive Effects

Recent studies have highlighted the potential of 4-nitro-2-phenoxyaniline (a derivative) in managing hypertension. It has been shown to reduce angiotensin II-induced hypertension and phenyl epinephrine-induced vasoconstriction, suggesting its utility in cardiovascular therapies .

Antimicrobial Activity

The compound also displays antimicrobial properties, making it suitable for applications in treating infections. Its derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity .

Intermediate in Drug Synthesis

2-Phenoxyaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of sodium primary amide complexes and azo dyes, which are integral to the pharmaceutical and dye industries .

Spectrophotometric Analysis

A notable application involves the detection of impurities in pharmaceutical formulations. 4-Nitro-2-phenoxyaniline has been identified as a probable impurity in nimesulide, a COX-2 selective anti-inflammatory drug. A spectrophotometric method has been developed to quantify this impurity, showcasing the analytical utility of 2-phenoxyaniline derivatives in quality control processes .

Mécanisme D'action

The mechanism of action of 2-Phenoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to preferentially inhibit COX-2 over COX-1, which contributes to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

- 2-Aminophenyl phenyl ether

- 2-Phenoxyethanol

- 2-Phenoxypropionic acid

Comparison: 2-Phenoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher selectivity for certain biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-Phenoxyaniline hydrochloride is a compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure : this compound is an aromatic amine with a phenoxy group attached to an aniline structure. Its chemical formula is C12H11ClN2O, and it is often utilized as a building block in organic synthesis.

Mechanism of Action : The compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase enzymes (COX). It preferentially inhibits COX-2 over COX-1, which contributes to its reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity is crucial for therapeutic applications, as COX-2 inhibition has been associated with pain relief and reduced inflammation.

Biological Activities

-

Anti-inflammatory Effects :

- This compound has been shown to significantly reduce paw thickness and weight in animal models of inflammation, with reductions of up to 68% in paw weight observed .

- The compound also lowers pro-inflammatory cytokines such as TNF-α and PGE-2, indicating its potential utility in treating inflammatory diseases.

-

Cytotoxicity Against Cancer Cells :

- Research indicates that derivatives of 2-phenoxyaniline exhibit cytotoxic effects against various cancer cell lines, including melanoma (A2058), breast cancer (MDA-MB-231, MCF-7), and cervical carcinoma (HeLa). For instance, one derivative demonstrated an IC50 value of 15.37 μM against the A2058 cell line .

- The presence of substituents on the phenoxy moiety influences the cytotoxic activity, suggesting that structural modifications can enhance therapeutic efficacy .

- Neuroprotective Properties :

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anti-inflammatory | Paw edema model | N/A | Significant reduction in paw weight |

| Cytotoxicity | A2058 (Melanoma) | 15.37 | Best performing derivative |

| Cytotoxicity | MDA-MB-231 (Breast) | 20.99 | Moderate activity |

| Neuroprotection | SK-N-SH | 3.18 | Strong anti-Aβ aggregation properties |

Therapeutic Applications

The potential therapeutic applications of this compound are extensive:

- Pain Management : Due to its anti-inflammatory properties, it may serve as a safer alternative to traditional NSAIDs.

- Cancer Treatment : Its cytotoxic effects on various cancer cell lines suggest potential as an adjunct therapy in oncology.

- Neurodegenerative Disease : Ongoing research into its neuroprotective capabilities may lead to new treatments for conditions like Alzheimer's disease.

Propriétés

IUPAC Name |

2-phenoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNIBWLWGDMFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.